



# Application Notes and Protocols: Topical Brepocitinib for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Brepocitinib |           |
| Cat. No.:            | B610002      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the topical formulation of **brepocitinib**, a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), for the treatment of atopic dermatitis (AD). It includes a summary of clinical trial data, the mechanism of action, and detailed protocols for preclinical and clinical evaluation.

## Introduction

Atopic dermatitis is a chronic, inflammatory, and pruritic skin disease with a complex pathophysiology involving immune dysregulation.[1][2] The Janus kinase (JAK) signaling pathway is a key therapeutic target, as it mediates the effects of numerous cytokines implicated in AD.[1][2][3][4] **Brepocitinib** (formerly PF-06700841) is a small-molecule inhibitor that potently and selectively targets TYK2 and JAK1.[5][6] This dual inhibition is thought to block the signaling of multiple pro-inflammatory cytokines, including those involved in T-helper (Th)2, Th17, and Th22 pathways, offering a novel approach for treating mild-to-moderate AD.[1][7] A topical cream formulation of **brepocitinib** has been developed to deliver the therapeutic agent directly to the skin, potentially minimizing systemic exposure.[1][8]

## Mechanism of Action: Dual TYK2/JAK1 Inhibition

**Brepocitinib**'s therapeutic effect stems from its inhibition of TYK2 and JAK1. These enzymes are critical for the signaling of various cytokines that drive the inflammation and itch associated with atopic dermatitis.[5][6][9][10]



- JAK1 Inhibition: Targets key cytokines in Th2-mediated inflammation, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in AD pathogenesis.[1][3][4]
- TYK2 Inhibition: Primarily blocks signaling from IL-12 and IL-23, which are involved in Th1 and Th17 cell differentiation.[1][7] The inhibition of these pathways may address different inflammatory subtypes of AD.[1]

By blocking these pathways, **brepocitinib** reduces the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammation and immune response.[5]

Caption: **Brepocitinib** inhibits JAK1 and TYK2, blocking cytokine signaling.

# **Summary of Clinical Data**

A Phase IIb, randomized, double-blind, vehicle-controlled study evaluated the efficacy and safety of topical **brepocitinib** in 292 participants with mild-to-moderate atopic dermatitis over a 6-week period.[1][2][11]

The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.[1][11]

Table 1: Primary Efficacy Endpoint at Week 6

| Treatment Group                   | LSM Percentage Reduction in EASI Score (90% CI) |
|-----------------------------------|-------------------------------------------------|
| Brepocitinib 1% Once Daily (QD)   | -70.1% (-82.1 to -58.0)                         |
| Vehicle Once Daily (QD)           | -44.4% (-57.3 to -31.6)                         |
| Brepocitinib 1% Twice Daily (BID) | -75.0% (-83.8 to -66.2)                         |
| Vehicle Twice Daily (BID)         | -47.6% (-57.5 to -37.7)                         |

LSM = Least Squares Mean; CI = Confidence Interval. Data from a Phase IIb study.[1][11]

Both the 1% once-daily and 1% twice-daily **brepocitinib** groups showed a statistically significant greater reduction in EASI total score compared to the vehicle.[1][11][12]



A key secondary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

Table 2: Key Secondary Efficacy Endpoint (IGA Response) at Week 6

| Treatment Group       | Patients Achieving IGA 0/1 (%) |
|-----------------------|--------------------------------|
| Brepocitinib 0.1% QD  | 29.7%                          |
| Brepocitinib 0.3% QD  | 33.3%                          |
| Brepocitinib 1.0% QD  | 40.5%                          |
| Brepocitinib 3.0% QD  | 44.4%                          |
| Vehicle QD            | 10.8%                          |
| Brepocitinib 0.3% BID | 33.3%                          |
| Vehicle BID           | 13.9%                          |

Data from a Phase IIb study.[12]

Significant improvements in pruritus were also observed, with some patients experiencing relief as early as two days after starting treatment.[12]

Topical **brepocitinib** was well-tolerated.[11] There were no serious adverse events or deaths reported during the study.[1][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event                 | Frequency                     |
|-------------------------------|-------------------------------|
| Nasopharyngitis               | Most frequently reported TEAE |
| Atopic Dermatitis (worsening) | ~8% in vehicle groups         |

Data from a Phase IIb study.[12]



The frequency of adverse events did not show a dose-dependent trend.[1][11]

# **Experimental Protocols**

The following sections provide representative protocols for the evaluation of a topical TYK2/JAK1 inhibitor like **brepocitinib**.

This protocol describes a general method to determine the inhibitory activity of a compound against specific kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of **brepocitinib** for TYK2 and JAK1 kinases.

#### Materials:

- Recombinant human TYK2 and JAK1 enzymes
- ATP and appropriate peptide substrate
- Brepocitinib (or test compound) stock solution
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well assay plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a serial dilution of brepocitinib in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
- Assay Reaction:
  - $\circ$  Add 2.5  $\mu$ L of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.



- Add 2.5 μL of a 2x kinase/substrate mixture in assay buffer.
- $\circ~$  Initiate the reaction by adding 5  $\mu L$  of a 2x ATP solution. The final reaction volume is 10  $\mu L$  .
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding 10 μL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  - Add 20 μL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Normalize the data relative to high (no enzyme) and low (vehicle) controls.
  - Plot the percent inhibition versus the log of the compound concentration.
  - Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).





Click to download full resolution via product page

Caption: A typical preclinical workflow for a topical AD drug candidate.

## Methodological & Application





This protocol outlines the use of a calcipotriol (MC903)-induced dermatitis model in mice to assess the efficacy of topical **brepocitinib**.

Objective: To evaluate the ability of topical **brepocitinib** to reduce skin inflammation in an AD-like mouse model.

#### Materials:

- BALB/c mice (6-8 weeks old)
- Calcipotriol (MC903) solution in ethanol
- Topical brepocitinib formulation (e.g., 1% cream) and corresponding vehicle
- Digital calipers
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Acclimation: Acclimate mice to housing conditions for at least one week.
- Induction of Dermatitis:
  - Anesthetize the mice.
  - $\circ$  Apply 20  $\mu$ L of MC903 solution to the dorsal side of one ear daily for 8-12 days. The contralateral ear receives ethanol as a control.
- Treatment Application:
  - Beginning on day 4 of induction, divide mice into treatment groups (e.g., Vehicle,
    Brepocitinib 1%).
  - Apply a fixed amount (e.g., 20 mg) of the topical formulation to the MC903-treated ear, 1-2 hours after MC903 application, once or twice daily.
- Efficacy Measurements:



- Ear Thickness: Measure the thickness of both ears daily using digital calipers before
  MC903 application. The change in ear thickness (swelling) is the primary endpoint.
- Clinical Scoring: Score the treated ear for erythema, scaling, and erosion on a scale of 0 (none) to 4 (severe).
- Terminal Procedures:
  - At the end of the study (e.g., day 12), euthanize the mice.
  - Collect ear tissue for histological analysis (H&E staining for epidermal thickness and cellular infiltrate) and biomarker analysis (qPCR for inflammatory cytokines like IL-4, IL-13).
- Data Analysis: Compare the mean ear thickness, clinical scores, and biomarker levels between the **brepocitinib**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is based on the published design of the dose-ranging study for topical **brepocitinib**.[1][2][11]

Objective: To assess the efficacy, safety, and dose-response of topical **brepocitinib** cream in participants with mild-to-moderate atopic dermatitis.

#### Study Design:

- Type: Randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study.
- Duration: 6 weeks of treatment.
- Population: Adults and adolescents (≥12 years) with a clinical diagnosis of AD for at least 6 months, an IGA score of 2 (mild) or 3 (moderate), and EASI score ≥ 5, affecting 5-20% of body surface area.

Treatment Arms: Participants are randomized into multiple arms, including:

• Brepocitinib 0.1% Cream QD



- Brepocitinib 0.3% Cream QD & BID
- Brepocitinib 1.0% Cream QD & BID
- Brepocitinib 3.0% Cream QD
- Vehicle Cream QD & BID

#### **Endpoints:**

- Primary Endpoint: Percentage change from baseline in EASI total score at Week 6.
- Key Secondary Endpoints:
  - Proportion of participants with an IGA score of 0 (clear) or 1 (almost clear) and a ≥2-point reduction from baseline at Week 6.
  - Change from baseline in Peak Pruritus Numerical Rating Scale (PP-NRS).
  - Proportion of participants achieving a 75% reduction in EASI score (EASI-75).
- Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), local tolerability assessments, and clinical laboratory results.

#### Methodology:

- Screening (up to 4 weeks): Confirm eligibility based on inclusion/exclusion criteria. Collect baseline demographic and disease characteristic data.
- Randomization: Eligible participants are randomized to a treatment arm.
- Treatment Period (6 weeks): Participants self-administer the assigned study drug (active or vehicle) to all AD lesions.
- Study Visits: Conduct visits at baseline, Week 1, Week 2, Week 4, and Week 6. At each visit, perform efficacy assessments (EASI, IGA, PP-NRS) and safety monitoring.



- Pharmacokinetic Sampling: Collect sparse blood samples at specified time points to assess systemic exposure to brepocitinib.[8]
- Data Analysis: Analyze the primary endpoint using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population. Analyze secondary endpoints using appropriate statistical methods with adjustments for multiplicity.



Click to download full resolution via product page

Caption: Flowchart of a Phase IIb clinical trial for topical **brepocitinib**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of topical brepocitinib for the treatment of mild-to-moderate atopic dermatitis: a phase IIb, randomized, double-blind, vehicle-controlled, dose-ranging and parallel-group study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of topical brepocitinib for the treatment of mild-to-moderate atopic dermatitis: a phase IIb, rando... [ouci.dntb.gov.ua]
- 3. JAK Inhibitors in the Treatment of Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors in dermatology: the promise of a new drug class PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. skin.substack.com [skin.substack.com]
- 8. Pharmacokinetic Profile of Brepocitinib with Topical Administration in Atopic Dermatitis and Psoriasis Populations: Strategy to Inform Clinical Trial Design in Adult and Pediatric Populations PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of topical brepocitinib for the treatment of mild-to-moderate atopic dermatitis: a phase IIb, randomized, double-blind, vehicle-controlled, dose-ranging and parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brepocitinib improves symptoms of mild to moderate AD in phase 2b trial | MDedge [mdedge.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Topical Brepocitinib for Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610002#topical-brepocitinib-formulation-for-atopic-dermatitis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com